tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate
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Overview
Description
tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromothiophene moiety, and a carbamate functional group
Preparation Methods
The synthesis of tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-bromothiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C .
Chemical Reactions Analysis
tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group in the carbamate can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Properties
Molecular Formula |
C11H14BrNO3S |
---|---|
Molecular Weight |
320.20 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C11H14BrNO3S/c1-11(2,3)16-10(15)13-6-7(14)8-4-5-9(12)17-8/h4-5H,6H2,1-3H3,(H,13,15) |
InChI Key |
CHQWABFDUSRZTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
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